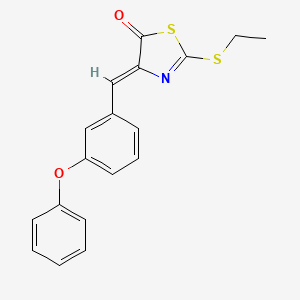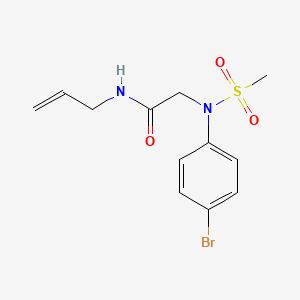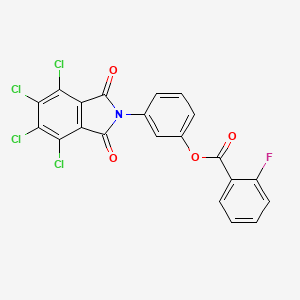![molecular formula C17H27NO B5211166 1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
1-[4-(mesityloxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(mesityloxy)butyl]pyrrolidine, also known as MPBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 1-[4-(mesityloxy)butyl]pyrrolidine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-[4-(mesityloxy)butyl]pyrrolidine increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased signaling has been found to have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(mesityloxy)butyl]pyrrolidine are diverse and depend on the specific research question being addressed. Some of the effects that have been observed include changes in locomotor activity, reward behavior, and cognitive function. 1-[4-(mesityloxy)butyl]pyrrolidine has also been found to have potential applications in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(mesityloxy)butyl]pyrrolidine has several advantages as a research tool. It is a potent and selective inhibitor of the dopamine transporter, making it a valuable tool for studying the role of dopamine in behavior and physiology. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, 1-[4-(mesityloxy)butyl]pyrrolidine is a synthetic compound and may not accurately reflect the effects of endogenous dopamine. Additionally, its effects may be influenced by factors such as dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(mesityloxy)butyl]pyrrolidine. One area that has received attention is the development of more selective inhibitors of the dopamine transporter that could be used to treat neurological disorders such as Parkinson's disease and ADHD. Another area of research is the use of 1-[4-(mesityloxy)butyl]pyrrolidine as a tool to study the role of dopamine in addiction and reward behavior. Finally, there is also potential for 1-[4-(mesityloxy)butyl]pyrrolidine to be used in the development of new drugs for the treatment of drug addiction.
Métodos De Síntesis
The synthesis of 1-[4-(mesityloxy)butyl]pyrrolidine involves several steps, including the reaction of mesityl oxide with butylamine to form the intermediate 4-(mesityloxy)butylamine. This intermediate is then reacted with pyrrolidine to yield the final product, 1-[4-(mesityloxy)butyl]pyrrolidine. The synthesis of 1-[4-(mesityloxy)butyl]pyrrolidine is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-[4-(mesityloxy)butyl]pyrrolidine has been found to have a variety of potential applications in scientific research. One area where it has been studied extensively is in the field of neuroscience. 1-[4-(mesityloxy)butyl]pyrrolidine has been found to be a potent and selective inhibitor of the dopamine transporter, which is a key target in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-[4-(2,4,6-trimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-12-15(2)17(16(3)13-14)19-11-7-6-10-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPKGCHXWFHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)


![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)
